rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans
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Overview
Description
rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans is a chiral compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Hydroxyl Group Addition: The hydroxyl group can be added through oxidation reactions or by using hydroxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of substituted cyclopentane compounds.
Scientific Research Applications
rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-(aminomethyl)cyclopentanol: A similar compound with an aminomethyl group instead of a dimethylamino group.
Cyclopentanol derivatives: Compounds with various substituents on the cyclopentane ring.
Uniqueness
rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans is unique due to its specific stereochemistry and the presence of both a dimethylamino group and a hydroxyl group. This combination of functional groups and stereochemistry can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2247102-22-1 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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